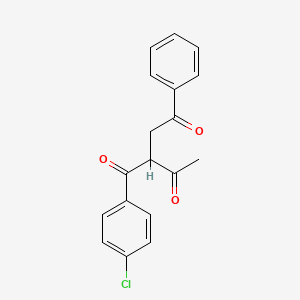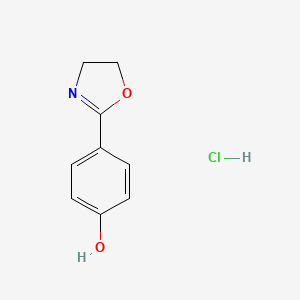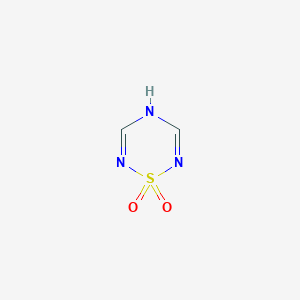
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione is an organic compound with a complex structure that includes a chlorobenzoyl group and a phenylpentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione typically involves multiple steps, starting with the preparation of the chlorobenzoyl chloride. This can be achieved through the chlorination of benzoyl chloride in the presence of a ferric halide-iodine cocatalyst system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: A compound with a similar chlorobenzoyl group, used as a hypolipidemic drug.
3-[4-(4-Chlorobenzoyl)phenoxy]-2-butanone: Another compound with a chlorobenzoyl group, used as a reference standard in pharmaceutical testing.
Uniqueness
3-(4-Chlorobenzoyl)-1-phenylpentane-1,4-dione is unique due to its specific structure, which combines a chlorobenzoyl group with a phenylpentane backbone
Properties
| 93078-47-8 | |
Molecular Formula |
C18H15ClO3 |
Molecular Weight |
314.8 g/mol |
IUPAC Name |
3-(4-chlorobenzoyl)-1-phenylpentane-1,4-dione |
InChI |
InChI=1S/C18H15ClO3/c1-12(20)16(11-17(21)13-5-3-2-4-6-13)18(22)14-7-9-15(19)10-8-14/h2-10,16H,11H2,1H3 |
InChI Key |
JAYXSGAKEIGKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









